
4-Bromo-1-chloro-7-methoxyisoquinoline
Vue d'ensemble
Description
4-Bromo-1-chloro-7-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Bromo-1-chloro-7-methoxyisoquinoline has been utilized in various synthetic and chemical reactions. For instance, it has been employed in the benzyne reaction for the total synthesis of certain compounds (Kametani & Ogasawara, 1967). Additionally, its application in the synthesis of 8-bromoisoquinolines and as a part of the Pomeranz-Fritsch ring synthesis has been documented (Armengol, Helliwell, & Joule, 2000).
Synthesis of Antibiotics
This compound is also integral in the synthesis of halogenated quinoline building blocks, which are crucial for antimicrobial drug discovery (Flagstad et al., 2014).
Molecular Conformation Studies
Studies on the molecular conformation of chloro and bromo phenyl derivatives of certain compounds provide insights into the conformational differences induced by halogen substitution, including the use of this compound (Choudhury, Nagarajan, & Row, 2003).
Mécanisme D'action
Remember, when handling any chemical compound, always follow appropriate safety guidelines and procedures to ensure safety. According to the safety information available, 4-Bromo-1-chloro-7-methoxyisoquinoline may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Always handle with care and use appropriate personal protective equipment.
Analyse Biochimique
Biochemical Properties
4-Bromo-1-chloro-7-methoxyisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing the rate and outcome of biochemical reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and endogenous compounds . The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, leading to changes in cell survival and death rates. Its impact on cellular metabolism may include alterations in the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity through competitive inhibition . Alternatively, it could interact with receptor proteins on the cell surface, triggering downstream signaling cascades that lead to changes in gene expression and cellular responses. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for studying molecular pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, such as liver toxicity or disruptions in normal metabolic processes. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are typically mediated by enzymes such as cytochrome P450s and transferases, which modify the compound to enhance its solubility and facilitate its excretion. The effects on metabolic flux and metabolite levels can provide insights into the compound’s pharmacokinetics and potential interactions with other biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound may be actively transported across cell membranes by specific transporters, such as ABC transporters, or passively diffuse based on its physicochemical properties. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its binding interactions and affinity for certain biomolecules. These factors determine the compound’s localization and accumulation within tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism Alternatively, it could be targeted to the nucleus, affecting gene expression and chromatin structure
Propriétés
IUPAC Name |
4-bromo-1-chloro-7-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSDEUKPCVVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782837-64-2 | |
| Record name | 4-bromo-1-chloro-7-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


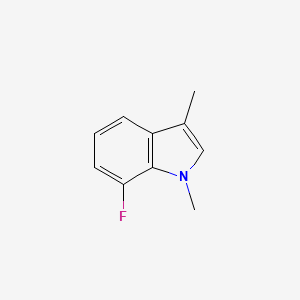
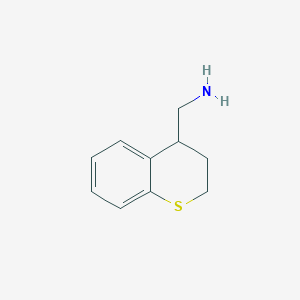

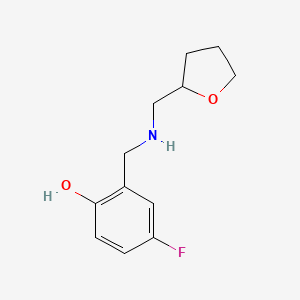
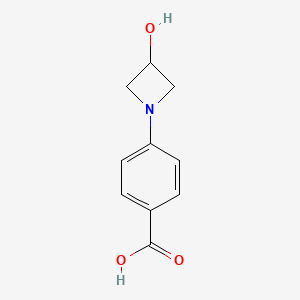
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)
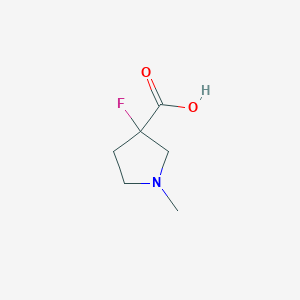
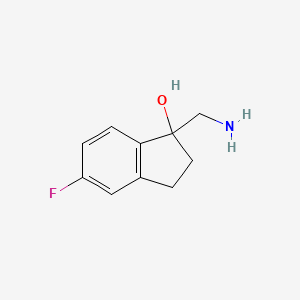
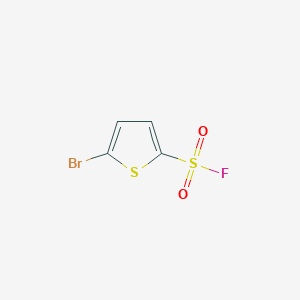

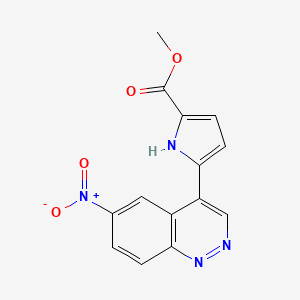
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)
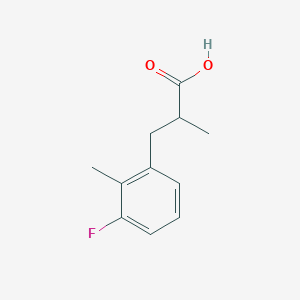
![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
